molecular formula C19H19NO4 B2562606 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine CAS No. 1210477-89-6

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine

Cat. No.: B2562606
CAS No.: 1210477-89-6
M. Wt: 325.364
InChI Key: YRRSYUPFNHLZRW-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzodioxole and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

While the exact mechanism of action of the compound is not fully understood, it has been evaluated for its anticancer activity against various cancer cell lines . The compound has shown cytotoxicity effect and also has the ability to cause arrest of cells in cell cycle at the G2/M phase of the MCF-7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine typically involves multi-step organic reactions. One possible route could be:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed by reacting with formaldehyde under acidic conditions.

    Acylation: The benzodioxole can then be acylated using an appropriate acyl chloride to introduce the carbonyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihalide.

    Coupling: Finally, the methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the methoxyphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other groups via nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Hydroxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxole-5-carbonyl)-3-phenylpyrrolidine: Lacks the methoxy group.

    1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-hydroxyphenyl)pyrrolidine: Has a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine may confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-16-5-2-13(3-6-16)15-8-9-20(11-15)19(21)14-4-7-17-18(10-14)24-12-23-17/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRSYUPFNHLZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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